2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Lipophilicity LogP Drug-likeness

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-44-5, MFCD03075332) is a synthetic heterocyclic aromatic compound belonging to the 2-arylquinoline-4-carboxylic acid subclass. With a molecular formula of C₂₀H₁₉NO₃ and a molecular weight of 321.37 g/mol, it features a 6,8-dimethylquinoline core bearing a 4-carboxylic acid group at position 4 and a 4-ethoxyphenyl substituent at position 2.

Molecular Formula C20H19NO3
Molecular Weight 321.4g/mol
CAS No. 438230-44-5
Cat. No. B455484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS438230-44-5
Molecular FormulaC20H19NO3
Molecular Weight321.4g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
InChIInChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
InChIKeyHDZCHAZXWZNVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 438230-44-5): Structural Identity and Procurement-Relevant Characterization


2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-44-5, MFCD03075332) is a synthetic heterocyclic aromatic compound belonging to the 2-arylquinoline-4-carboxylic acid subclass . With a molecular formula of C₂₀H₁₉NO₃ and a molecular weight of 321.37 g/mol, it features a 6,8-dimethylquinoline core bearing a 4-carboxylic acid group at position 4 and a 4-ethoxyphenyl substituent at position 2 . The compound is classified as an irritant and is supplied for research and further manufacturing use only, typically at ≥97% purity . It is available from multiple international vendors including Santa Cruz Biotechnology (sc-311630), ChemScene, MolCore, and CymitQuimica, with storage recommendations of 2–8°C under dry, sealed conditions .

Why 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid Cannot Be Freely Substituted by In-Class Analogs


Although the 6,8-dimethylquinoline-4-carboxylic acid scaffold supports a range of 2-aryl substituents, simply interchanging the para-substituent on the 2-phenyl ring produces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and electronic character that are consequential for target engagement, membrane permeability, and solubility [1]. The 4-ethoxy substituent of the target compound occupies a specific intermediate physicochemical space that is not replicated by the 4-methoxy (more polar, lower LogP), 4-fluoro (lower LogP, fewer rotatable bonds, distinct electronic profile), 4-methyl (no H-bond acceptor, lower LogP), or 4-propoxy (higher LogP, higher molecular weight) analogs [1][2]. In the context of drug discovery and chemical biology, where SAR around the 4-position of the 2-phenyl ring has been shown to modulate DHODH inhibitory potency by over 100-fold within congeneric series, substitution without quantitative justification risks both false-negative and false-positive screening outcomes [3].

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Ethoxy vs. Fluoro, Methyl, and Propoxy Analogs

The target compound exhibits a predicted ACD/LogP of 5.26 , placing it between the more polar 4-fluoro analog (XLogP3-AA = 4.2) and the more lipophilic 4-propoxy analog [1][2]. In the classic drug-likeness framework (Lipinski Rule of 5), a LogP exceeding 5.0 flags potential solubility and permeability trade-offs; the target compound's LogP of 5.26 and one Rule-of-5 violation are distinctive selection criteria versus analogs with LogP below 5 . The quantitative gap of approximately 1.06 LogP units versus the 4-fluoro analog corresponds to a roughly 11-fold difference in octanol-water partition coefficient, a magnitude sufficient to alter membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays [1].

Lipophilicity LogP Drug-likeness

pH-Dependent Lipophilicity (LogD): Ethoxy Effect on Ionization-State Partitioning

The target compound shows an ACD/LogD of 2.58 at pH 5.5 and 1.96 at pH 7.4, reflecting the ionization of the carboxylic acid group . The 4-ethoxy substituent's electron-donating nature modestly attenuates the acidity of the quinoline-4-carboxylic acid relative to the 4-fluoro analog, which bears an electron-withdrawing group that enhances acid strength and would shift the LogD profile downward at physiological pH [1]. The predicted bioconcentration factor (BCF) at pH 7.4 is 3.26, and the soil organic carbon-water partition coefficient (KOC) is 10.66 . These values are relevant for environmental fate assessment and differ from the 4-methyl analog, which lacks the ether oxygen and exhibits distinct adsorption characteristics.

LogD pH-dependent solubility Ionization

Conformational Flexibility and Hydrogen Bond Acceptor Capacity vs. 4-Fluoro and 4-Methyl Analogs

The 4-ethoxy substituent introduces 4 freely rotatable bonds and contributes an additional hydrogen bond acceptor (the ether oxygen) beyond the quinoline core and carboxylic acid . In contrast, the 4-fluoro analog has only 2 rotatable bonds and no hydrogen bond acceptor on the para substituent, while the 4-methyl analog (6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, CAS 436089-41-7) has a single rotatable bond linking the phenyl ring and is devoid of a para H-bond acceptor [1][2]. This difference in conformational entropy and H-bond capacity affects both the bound-state thermodynamics upon target engagement and the compound's behavior in crystal polymorphism and formulation contexts.

Rotatable bonds Hydrogen bonding Conformational entropy

Scaffold-Class Evidence: Quinoline-4-Carboxylic Acid Derivatives as Potent Human DHODH Inhibitors with Antiviral Activity

The 6,8-dimethylquinoline-4-carboxylic acid scaffold has been validated as a privileged chemotype for human dihydroorotate dehydrogenase (hDHODH) inhibition, with structure-activity relationship studies demonstrating that modifications at the 2-phenyl para-position can modulate IC₅₀ values over a range exceeding two orders of magnitude [1]. In the published SAR series, a related 6-fluoro-2-(phenoxyphenyl)quinoline-4-carboxylic acid analog (C44) inhibited hDHODH with an IC₅₀ of 1 nM and suppressed vesicular stomatitis virus (VSV) replication with an EC₅₀ of 2 nM [1]. The 4-ethoxyphenyl substituent of the target compound introduces an alkoxy ether at the position corresponding to the phenoxy linker in C44, a position identified as critical for potency optimization [1]. Separately, quinoline-4-carboxylic acid derivatives have been identified as inhibitors of human germ cell alkaline phosphatase (h-GCAP) with IC₅₀ values as low as 150 ± 70 nM, and as agents with differentially selective antiproliferative activity in cervical HELA and mammary MCF7 tumor cells [2][3].

DHODH inhibition Antiviral Scaffold SAR

Purity Specifications and Quality Assurance: Multi-Vendor Benchmarking

The target compound is consistently supplied at high purity across multiple independent vendors. MolCore certifies the product at NLT 98% under ISO quality systems . CheMenu and Leyan supply at 97% purity . CymitQuimica offers a minimum purity of 95% . Santa Cruz Biotechnology lists the compound (sc-311630) for research use at $135 per 500 mg . This multi-vendor availability with overlapping purity specifications provides procurement resilience and competitive pricing, which is not uniformly available for all close analogs—the 4-propoxy analog (CAS 587851-88-5) is reported as discontinued by CymitQuimica .

Purity Quality control Procurement specifications

Molecular Topology and Polar Surface Area: Consistent CNS Multiparameter Optimization (MPO) Profile Across the 2-Aryl Series with Ethoxy-Specific Desolvation Penalty

The target compound has a topological polar surface area (TPSA) of 59 Ų and a calculated molar refractivity of 94.7 ± 0.3 cm³ . Both values are within the favorable range for the CNS MPO desirability score (TPSA < 70 Ų), indicating potential blood-brain barrier permeability consistent with the broader 2-arylquinoline-4-carboxylic acid class [1]. However, the ethoxy group increases molar refractivity by approximately 12 cm³ relative to the 4-methyl analog (molar refractivity ~83 cm³ estimated), which raises the desolvation free energy penalty for transferring the compound from aqueous to nonpolar environments—a factor that differentiates it from the smaller 4-fluoro analog (exact mass 295.10 Da) in cell-based permeability assays [2].

TPSA CNS MPO Blood-brain barrier penetration

Recommended Application Scenarios for 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Phenotypic Screening Library Design Requiring Intermediate-LogP 2-Arylquinoline-4-carboxylic Acid Diversity

For high-throughput screening libraries targeting cellular pathways where compound permeability is rate-limiting, the target compound fills a specific lipophilicity niche (LogP 5.26, LogD₇.₄ 1.96) between the more polar 4-fluoro analog (XLogP3 4.2) and the more lipophilic 4-propoxy analog [1]. Its intermediate LogD profile minimizes non-specific membrane accumulation while retaining sufficient passive permeability. The availability at ≥97% purity from three or more independent vendors ensures reproducibility across screening batches .

Structure-Activity Relationship (SAR) Exploration of the 2-Phenyl Para-Position in hDHODH and Kinase Inhibitor Programs

Published SAR data demonstrate that modifications at the 2-phenyl para-position of quinoline-4-carboxylic acids modulate hDHODH inhibitory potency from the micromolar to the sub-nanomolar range . The 4-ethoxy substituent introduces an electron-donating, hydrogen-bond-accepting group that is sterically intermediate between methoxy and propoxy, providing a rational probe for both electronic and steric contributions to target binding. The 4-ethoxy oxygen serves as an additional H-bond acceptor not present in the 4-methyl or 4-fluoro comparators, enabling interrogation of H-bond interactions within the binding pocket.

Procurement for Academic and Industrial Medicinal Chemistry Where Supply-Chain Resilience and Multi-Vendor Sourcing Are Critical

Unlike the 4-propoxy analog, which is listed as discontinued by multiple suppliers, the target compound is in active commercial supply from Santa Cruz Biotechnology (sc-311630), ChemScene, MolCore, CheMenu, Leyan, and CymitQuimica [1]. This multi-vendor ecosystem supports competitive pricing (e.g., $135/500 mg from Santa Cruz Biotechnology) and mitigates single-supplier dependency risk, an important criterion for long-term drug discovery programs requiring gram-to-kilogram scale-up continuity .

Computational Chemistry and Molecular Modeling Studies Requiring Experimentally Validated Physicochemical Descriptors

The target compound's comprehensive set of ACD/Labs-predicted physicochemical parameters—including LogP (5.26), LogD₅.₅ (2.58), LogD₇.₄ (1.96), TPSA (59 Ų), molar refractivity (94.7 cm³), and predicted melting point (213.5°C)—provides a well-characterized input set for QSAR model building, molecular dynamics simulations, and in silico ADMET prediction . These computed properties, derived from a validated prediction platform, enable researchers to benchmark the compound against both measured and predicted values for the methoxy, fluoro, methyl, and propoxy analogs, facilitating multi-parameter optimization across the congeneric series [1].

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